molecular formula C17H15NO3 B182978 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one CAS No. 70452-20-9

3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one

Cat. No. B182978
CAS RN: 70452-20-9
M. Wt: 281.3 g/mol
InChI Key: JVXZNLOGZFTKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one, also known as HPI, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and biological activities.

Mechanism Of Action

The mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, a family of enzymes that play a key role in cell signaling and regulation. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Biochemical And Physiological Effects

3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit antibacterial effects against various bacterial strains.

Advantages And Limitations For Lab Experiments

3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one. One potential application is in the development of new anti-cancer drugs. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been shown to exhibit anti-cancer effects, and further research may lead to the development of more potent and selective anti-cancer drugs. Additionally, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one and its potential applications in scientific research.
In conclusion, 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one is a synthetic compound that exhibits a wide range of biological activities and has potential applications in scientific research. Its unique chemical properties and biological activities make it a versatile tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one and its potential applications in the development of new drugs and treatments for various diseases.

Synthesis Methods

3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 3-acetylindole with benzaldehyde to form 3-phenacylindole. The second step involves the alkylation of 3-phenacylindole with 2-bromoacetone to form 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one has been used as a tool to study the mechanisms of action of various biological processes, including the inhibition of protein kinase C and the modulation of the immune system.

properties

CAS RN

70452-20-9

Product Name

3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

3-hydroxy-5-methyl-3-phenacyl-1H-indol-2-one

InChI

InChI=1S/C17H15NO3/c1-11-7-8-14-13(9-11)17(21,16(20)18-14)10-15(19)12-5-3-2-4-6-12/h2-9,21H,10H2,1H3,(H,18,20)

InChI Key

JVXZNLOGZFTKPU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O

Other CAS RN

70452-20-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.